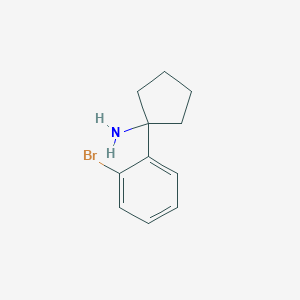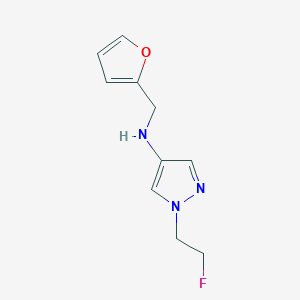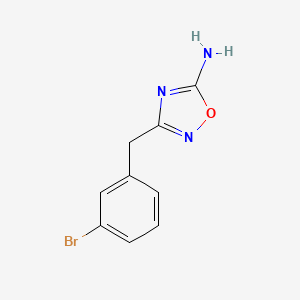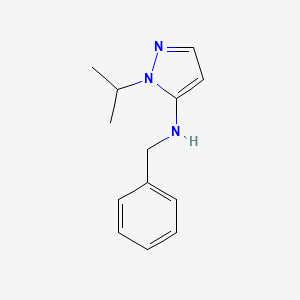![molecular formula C10H17FN4O2 B11735705 tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11735705.png)
tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a fluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.
Final Coupling Reaction: The protected intermediate is then coupled with the pyrazole derivative to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.
Reduction: Reduction reactions can be performed on the fluoroethyl group to yield ethyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural configuration. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with biological targets .
Comparison with Similar Compounds
- tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate
- tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate
- tert-butyl carbamate
Comparison:
- tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
- tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate has a trifluoropropyl group, which may enhance its stability and lipophilicity.
- tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate contains a piperidine ring, which can influence its pharmacokinetic properties.
- tert-butyl carbamate is a simpler compound used primarily as a protecting group in organic synthesis .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H17FN4O2 |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
tert-butyl N-[3-amino-1-(2-fluoroethyl)pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)13-7-6-15(5-4-11)14-8(7)12/h6H,4-5H2,1-3H3,(H2,12,14)(H,13,16) |
InChI Key |
AOJVWBCUTFARKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1N)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B11735628.png)
amine](/img/structure/B11735641.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735656.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735662.png)
![(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735665.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11735666.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11735672.png)

![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11735676.png)

![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735709.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735715.png)
